2-Octadecylphenol
Overview
Description
2-Octadecylphenol is a type of phenol derivative. It is an organic compound with the molecular formula C24H42O .
Molecular Structure Analysis
The molecular structure of this compound is based on the phenol molecule with an octadecyl group attached. The exact structure can be determined using techniques such as X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation reactions to form quinones .Scientific Research Applications
Chromatographic Analysis
- Antisense Oligonucleotides Analysis : In the context of chromatographic analysis, octadecyl groups have been utilized for the retention and ionization studies of antisense oligonucleotides, impacting their retention during ultra-high-performance liquid chromatography (Kaczmarkiewicz et al., 2019).
Herbicidal Ionic Liquids
- Herbicidal Activity : Octadecyl groups have been incorporated into herbicidal ionic liquids, demonstrating significant efficacy against dicotyledonous weeds, such as common lambsquarters and cornflower (Niemczak et al., 2019).
Fluorescent Materials
- Spectroscopic Properties : A study on a lipophilic derivative of rhodamine 19, synthesized using octadecylamine, reveals interesting spectroscopic properties, including changes in dye concentration leading to aggregation in specific solvent mixtures (Miljanić et al., 2002).
Corrosion Inhibition
- Mild Steel Protection : In the context of corrosion protection, octadecyl-related compounds have been explored for their inhibition properties in acidic solutions, aiding in the protection of mild steel surfaces (Chafiq et al., 2020).
Polymerization Studies
- Fluorescent Polymeric Materials : Octadecyl groups have been involved in the polymerization studies of N-functionalized dithieno[3,2-b:2‘,3‘-d]pyrroles, resulting in materials with reduced band gaps and strong red emission properties (Ogawa & Rasmussen, 2006).
Environmental Impact Assessment
- Herbicidal Ionic Liquids Analysis : Octadecyl groups have been used in the synthesis of 2-(2,4-dichlorophenoxy)propionate-based herbicidal ionic liquids, showing low potential for bioaccumulation in the soil and minimal environmental impact (Niemczak et al., 2017).
Analytical Chemistry
- Alkylphenol Analysis : Octadecyl groups have been employed in the isolation and purification of alkylphenols from aqueous and biological samples, enhancing the sensitivity and efficiency of detection methods (Gadzała-Kopciuch et al., 2008).
Surface Chemistry
- Monolayer Films on Silicon : Octadecylphosphonates have been used to create monolayer films on the native oxide surface of silicon, illustrating comprehensive coverage and potential applications in surface modification (Hanson et al., 2003).
Environmental Monitoring
- Pressurized CEC Analysis : Octadecyl ligands have been utilized in pressurized capillary electrochromatography for the rapid analysis of environmental pollutants like chlorophenols in water samples (Lu et al., 2013).
properties
IUPAC Name |
2-octadecylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h18-19,21-22,25H,2-17,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKLZYTQVZTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551170 | |
Record name | 2-Octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25401-87-0 | |
Record name | 2-Octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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